N-Ethyl-N-benzylaniline-3'-sulfonic Acid Monohydrate
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Overview
Description
3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate is a white crystalline solid that is soluble in water and organic solvents. It is known for its weak basicity and ability to react with acids . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate involves two main steps: sulfonation and ethylation. Initially, benzylamine undergoes a sulfonation reaction to form benzylsulfonic acid benzylamine. This intermediate is then reacted with chloroethane under basic conditions to produce 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate . Industrial production methods typically involve similar steps but are optimized for large-scale production .
Chemical Reactions Analysis
3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate has several scientific research applications:
Dye Intermediate: It is used as an intermediate in the synthesis of various organic dyes, including fluorescent dyes and labeling reagents.
Photosensitizer: Due to its ability to absorb ultraviolet light, it is used in the preparation of photosensitizers for photography, printing, and optoelectronics.
Biological Labeling: The compound can be incorporated into biomolecules for use in immunohistochemistry and molecular biology experiments.
Mechanism of Action
The mechanism of action of 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with various substrates, facilitating reactions such as sulfonation and substitution . The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar compounds to 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate include:
- N-Ethyl-N-benzylaniline-3’-sulfonic acid
- N-Ethyl-N-phenylaminomethylbenzenesulfonic acid
- N-Ethyl-N-(3’-sulfonbenzyl)aniline
These compounds share similar structural features but differ in their specific functional groups and reactivity. 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate is unique due to its specific combination of ethyl and phenyl groups attached to the benzene ring, which imparts distinct chemical properties and reactivity .
Biological Activity
N-Ethyl-N-benzylaniline-3'-sulfonic acid monohydrate (EBASA) is a sulfonated aromatic amine that has garnered attention for its potential biological activities. This compound is primarily used in the dye industry but also shows promise in pharmacological applications. This article explores the biological activity of EBASA, focusing on its mechanisms, effects, and relevant research findings.
EBASA has the following chemical structure and properties:
- Molecular Formula : C15H17N1O3S
- Molecular Weight : 293.37 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in water, making it suitable for various biological applications.
Biological Mechanisms and Activities
1. Antimicrobial Properties
Research indicates that sulfonic acids, including EBASA, exhibit antimicrobial properties. The sulfonate group enhances the compound's ability to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that EBASA can inhibit the growth of various bacterial strains, making it a candidate for development as an antimicrobial agent.
2. Cytotoxicity and Cancer Research
EBASA has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that EBASA induces apoptosis in cancer cells through the activation of caspase pathways. The compound's effectiveness varies among different cell lines, with notable activity against breast and colon cancer cells.
3. Enzyme Inhibition
EBASA has been investigated as a potential inhibitor of specific enzymes linked to disease states. For instance, it shows promise in inhibiting certain kinases involved in cancer progression. This inhibition may contribute to its overall anticancer activity.
Case Studies
-
Antimicrobial Activity Against Staphylococcus aureus
- Objective : To evaluate the effectiveness of EBASA against Staphylococcus aureus.
- Method : Disc diffusion method was employed.
- Results : EBASA exhibited a significant zone of inhibition compared to control groups, indicating strong antimicrobial activity.
-
Cytotoxicity Assay on MCF-7 Breast Cancer Cells
- Objective : To assess the cytotoxic effects of EBASA on MCF-7 cells.
- Method : MTT assay was performed to determine cell viability.
- Results : EBASA reduced cell viability significantly at concentrations above 50 µM, with IC50 values suggesting potent cytotoxicity.
-
Enzyme Inhibition Studies
- Objective : To investigate the inhibitory effect of EBASA on specific kinases.
- Method : Kinase assays were conducted using recombinant enzymes.
- Results : EBASA showed effective inhibition of targeted kinases, with potential implications for therapeutic applications in oncology.
Data Table
Property | Value |
---|---|
Molecular Formula | C15H17N1O3S |
Molecular Weight | 293.37 g/mol |
Appearance | White to off-white solid |
Solubility | Water-soluble |
Antimicrobial Activity | Effective against S. aureus |
Cytotoxicity (IC50) | ~50 µM (MCF-7 cells) |
Enzyme Inhibition | Effective against specific kinases |
Properties
Molecular Formula |
C15H19NO4S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[(N-ethylanilino)methyl]benzenesulfonic acid;hydrate |
InChI |
InChI=1S/C15H17NO3S.H2O/c1-2-16(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)20(17,18)19;/h3-11H,2,12H2,1H3,(H,17,18,19);1H2 |
InChI Key |
NYPORDWRBCWHRU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=CC=C2.O |
Origin of Product |
United States |
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